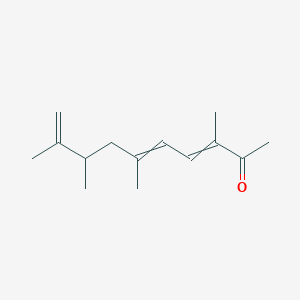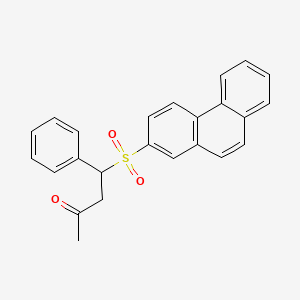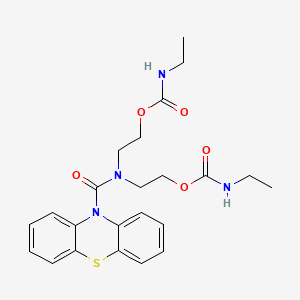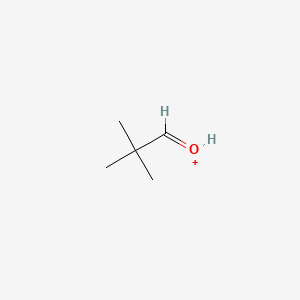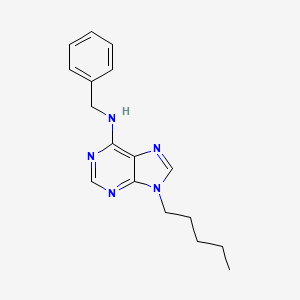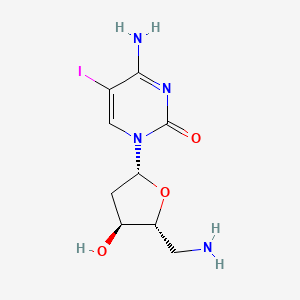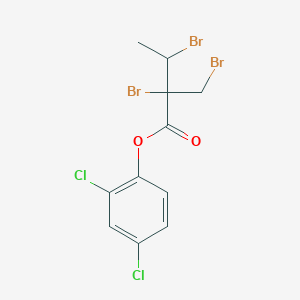
2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate is an organic compound characterized by its complex structure, which includes dichlorophenyl and dibromo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate typically involves multiple steps, starting with the preparation of the 2,4-dichlorophenyl group and the subsequent introduction of the dibromo and bromomethyl groups. Common reagents used in these reactions include bromine and various catalysts to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as hydroxide ions for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the bromine atoms .
Aplicaciones Científicas De Investigación
2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate involves its interaction with specific molecular targets. The compound’s bromine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect molecular pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate: Similar in structure but with variations in the functional groups attached to the phenyl ring.
This compound: Another similar compound with different halogen substitutions.
Uniqueness
The uniqueness of this compound lies in its specific combination of dichlorophenyl and dibromo groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
62918-57-4 |
|---|---|
Fórmula molecular |
C11H9Br3Cl2O2 |
Peso molecular |
483.8 g/mol |
Nombre IUPAC |
(2,4-dichlorophenyl) 2,3-dibromo-2-(bromomethyl)butanoate |
InChI |
InChI=1S/C11H9Br3Cl2O2/c1-6(13)11(14,5-12)10(17)18-9-3-2-7(15)4-8(9)16/h2-4,6H,5H2,1H3 |
Clave InChI |
GDXBXROBZFOHBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CBr)(C(=O)OC1=C(C=C(C=C1)Cl)Cl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


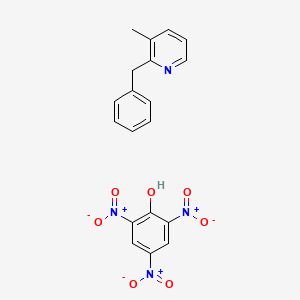
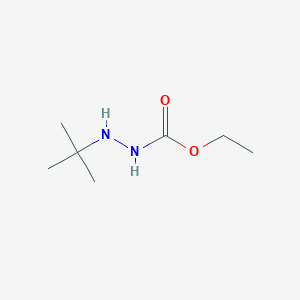
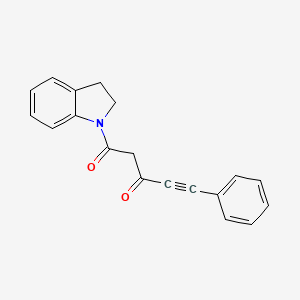
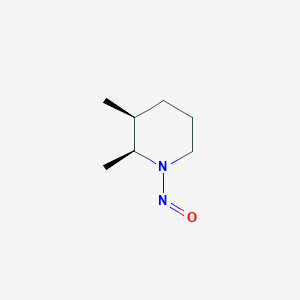
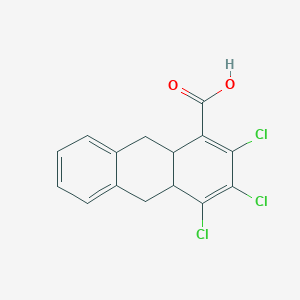

![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
